molecular formula C15H14N2O2S2 B2515862 (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide CAS No. 954681-50-6

(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

Cat. No.: B2515862
CAS No.: 954681-50-6
M. Wt: 318.41
InChI Key: LYDQPVWORBOFIR-NXVVXOECSA-N
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Description

(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is an organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide typically involves the condensation of 3,4-dimethylbenzo[d]thiazol-2(3H)-one with benzenesulfonamide. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols, in the presence of catalysts like palladium or copper

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its derivatives may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: A parent compound with similar structural features but lacking the sulfonamide group.

    Sulfanilamide: A simpler sulfonamide derivative with well-known antibacterial properties.

    Thioflavin T: A benzothiazole derivative used as a fluorescent dye for detecting amyloid fibrils.

Uniqueness

(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide stands out due to its combined structural features of benzo[d]thiazole and sulfonamide, which confer unique biological activities. Its dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Biological Activity

(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₄N₂O₂S₂
  • Molecular Weight : 318.4 g/mol
  • CAS Number : 954681-50-6

The compound features a benzenesulfonamide moiety linked to a thiazole ring, which contributes to its biological properties. The presence of the dimethyl groups at the 3 and 4 positions enhances its lipophilicity and potential interaction with biological targets.

Research indicates that this compound exhibits activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases, including cancer. Studies report K_i values ranging from 2.6 to 598.2 nM for different CA isoforms .
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The mechanism involves modulation of apoptotic pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .
  • Anti-inflammatory Properties : Preliminary data suggest that the compound may influence inflammatory pathways, potentially through modulation of NF-κB and MAPK signaling cascades.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Cell Line/Model IC50 Value Mechanism
Anti-proliferativeMCF-73.96 ± 0.21 μMInduction of apoptosis via mitochondrial pathway
Anti-proliferativeCaco-25.87 ± 0.37 μMInduction of apoptosis via mitochondrial pathway
Enzyme InhibitionCarbonic Anhydrase IIK_i = 2.6 - 598.2 nMCompetitive inhibition

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various thiazole derivatives, this compound was identified as one of the most potent compounds against MCF-7 cells. The study highlighted its ability to activate caspases involved in apoptosis, demonstrating its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrase isoforms by sulfonamide derivatives, including this compound. The compound showed significant inhibitory effects on tumor-associated isoforms (hCA II and IX), indicating its potential role in cancer therapy by targeting tumor metabolism .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound Name Biological Activity Key Differences
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamideModerate anti-cancer activityDifferent substituents affecting activity
N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamideLower enzyme inhibitionLacks sulfonamide group

These comparisons highlight how structural variations influence biological activity and therapeutic potential.

Properties

IUPAC Name

(NZ)-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-7-6-10-13-14(11)17(2)15(20-13)16-21(18,19)12-8-4-3-5-9-12/h3-10H,1-2H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDQPVWORBOFIR-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NS(=O)(=O)C3=CC=CC=C3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)S/C(=N\S(=O)(=O)C3=CC=CC=C3)/N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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